molecular formula C26H36O18 B12846920 2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose

2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose

Cat. No.: B12846920
M. Wt: 636.6 g/mol
InChI Key: SPWFGEAKPYYJQD-XDSCNRSSSA-N
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Description

2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative. This compound is characterized by its multiple acetyl groups attached to the glucopyranose units, which are forms of glucose. The acetylation of glucose molecules is a common modification to enhance their stability and solubility, making them useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose typically involves the acetylation of glucose derivatives. The process begins with the selective protection of hydroxyl groups on the glucose molecule, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective acetylation of the desired hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose undergoes several types of chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used to replace acetyl groups.

Major Products Formed

    Hydrolysis: Yields deacetylated glucose derivatives.

    Oxidation: Produces oxidized glucose derivatives.

    Substitution: Results in glucose derivatives with new functional groups.

Scientific Research Applications

2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrate molecules.

    Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.

    Industry: Utilized in the production of biodegradable materials and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance the compound’s stability and solubility, allowing it to effectively participate in biochemical reactions. The molecular targets and pathways involved include carbohydrate-processing enzymes and transport proteins that facilitate its uptake and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl chloride
  • 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate
  • 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

Uniqueness

2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose is unique due to its specific pattern of acetylation, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C26H36O18

Molecular Weight

636.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C26H36O18/c1-10(27)35-8-18-20(38-12(3)29)22(40-14(5)31)24(42-16(7)33)26(44-18)36-9-17-19(37-11(2)28)21(39-13(4)30)23(25(34)43-17)41-15(6)32/h17-26,34H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25?,26-/m1/s1

InChI Key

SPWFGEAKPYYJQD-XDSCNRSSSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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